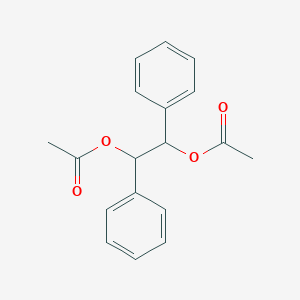![molecular formula C27H20N2 B184434 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile CAS No. 6211-62-7](/img/structure/B184434.png)
3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile, also known as DPI, is a synthetic compound that has been widely used in scientific research for the past few decades. This compound belongs to the class of indole derivatives and has been found to possess various biological and pharmacological properties.
作用机制
3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile exerts its inhibitory effect on PKC by binding to the regulatory domain of the enzyme, thereby preventing its activation. This leads to a decrease in downstream signaling events, such as gene expression, cell proliferation, and apoptosis. 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile has also been found to inhibit other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
生化和生理效应
3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells by inhibiting PKC and activating caspases. 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile has also been shown to inhibit angiogenesis, the process of new blood vessel formation, by inhibiting PKC and vascular endothelial growth factor (VEGF) signaling. In addition, 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile has been found to have anti-inflammatory effects by inhibiting NF-κB signaling.
实验室实验的优点和局限性
One of the main advantages of 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile is its potency and specificity towards PKC inhibition. This makes it a valuable tool for studying the role of PKC in disease pathogenesis. However, 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile also has some limitations, such as its low solubility in aqueous solutions and its potential cytotoxicity at high concentrations.
未来方向
There are several future directions for the use of 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile in scientific research. One potential application is in the development of novel cancer therapies that target PKC. 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile could also be used in the study of other diseases, such as diabetes and cardiovascular diseases, where PKC has been implicated. Furthermore, the development of more potent and selective PKC inhibitors based on 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile could lead to the discovery of new drug candidates for the treatment of various diseases.
合成方法
The synthesis of 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile involves the reaction of 2,3-diphenylindole with acrylonitrile in the presence of a Lewis acid catalyst. The reaction proceeds through a Friedel-Crafts alkylation mechanism, resulting in the formation of 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile as the final product. This method has been optimized over the years to yield high purity and yield of 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile.
科学研究应用
3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile has been extensively used in scientific research as a potent inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in cellular signaling pathways and has been implicated in various diseases, such as cancer, diabetes, and cardiovascular diseases. 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile has been shown to inhibit the activity of PKC in vitro and in vivo, making it a valuable tool for studying the role of PKC in disease pathogenesis.
属性
CAS 编号 |
6211-62-7 |
|---|---|
产品名称 |
3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile |
分子式 |
C27H20N2 |
分子量 |
372.5 g/mol |
IUPAC 名称 |
3-(2,3-diphenylbenzo[g]indol-1-yl)propanenitrile |
InChI |
InChI=1S/C27H20N2/c28-18-9-19-29-26(22-13-5-2-6-14-22)25(21-11-3-1-4-12-21)24-17-16-20-10-7-8-15-23(20)27(24)29/h1-8,10-17H,9,19H2 |
InChI 键 |
DMUBDVVCPYUCHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N(C3=C2C=CC4=CC=CC=C43)CCC#N)C5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)C2=C(N(C3=C2C=CC4=CC=CC=C43)CCC#N)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



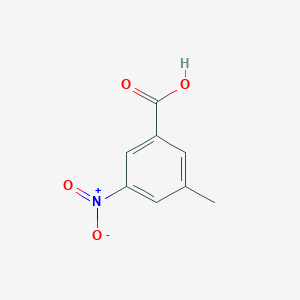
![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)
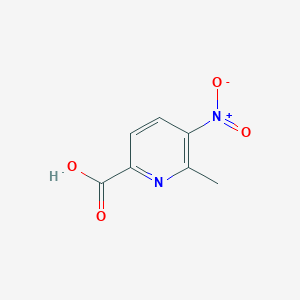
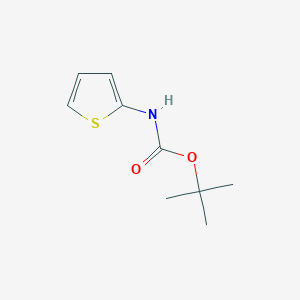
![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)
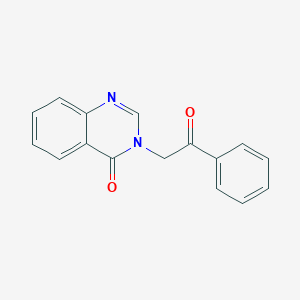
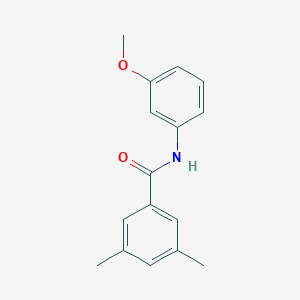
![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)
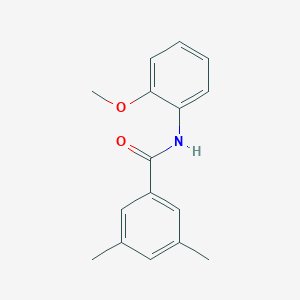
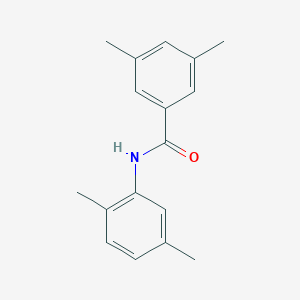
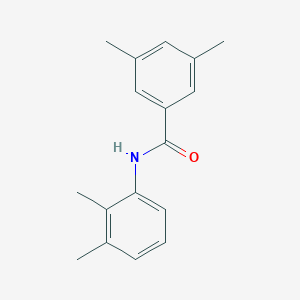
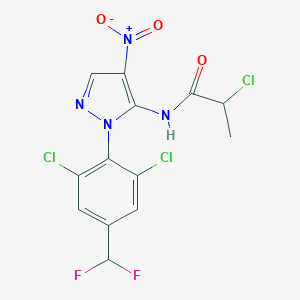
![Benzaldehyde, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-](/img/structure/B184372.png)
